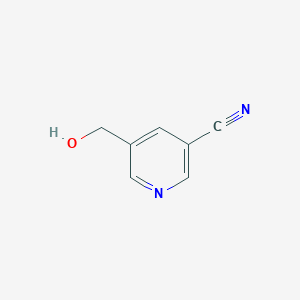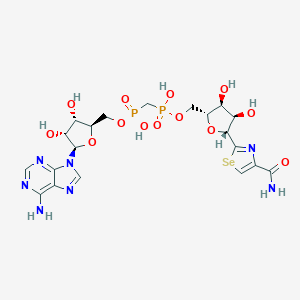
beta-Methylene sad
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Beta-Methylene SAD, also known as beta-methylene succinic acid dialdehyde, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including biochemistry, biotechnology, and medicine.
Mecanismo De Acción
The mechanism of action of beta-Methylene SAD involves its ability to form covalent bonds with amino groups in proteins and nucleic acids. This cross-linking results in the formation of stable adducts, which can be studied using various biochemical techniques. Additionally, beta-Methylene SAD has been shown to react with reactive oxygen species, resulting in the formation of fluorescent products that can be detected using fluorescence microscopy.
Efectos Bioquímicos Y Fisiológicos
Beta-Methylene SAD has been shown to have various biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and the ability to protect against oxidative stress-induced damage. Additionally, the compound has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of beta-Methylene SAD is its ability to cross-link proteins and nucleic acids, allowing for the study of protein-protein and protein-DNA interactions. Additionally, the compound can be used as a fluorescent probe for the detection of reactive oxygen species, providing a valuable tool for studying oxidative stress and its role in various diseases. However, one of the main limitations of beta-Methylene SAD is its potential toxicity, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on beta-Methylene SAD, including the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields, including medicine and biotechnology. Finally, the development of new derivatives of beta-Methylene SAD may lead to the discovery of new compounds with even greater potential for scientific research.
Conclusion
In conclusion, beta-Methylene SAD is a valuable compound with various applications in scientific research. Its ability to cross-link proteins and nucleic acids, as well as its potential as a fluorescent probe for the detection of reactive oxygen species, make it a valuable tool for studying various biological processes. While there are limitations to its use, further research on beta-Methylene SAD may lead to the discovery of new compounds with even greater potential for scientific research.
Métodos De Síntesis
Beta-Methylene SAD can be synthesized through the oxidation of malonic acid with potassium permanganate, followed by the reaction of the resulting dialdehyde with formaldehyde. This process results in the formation of beta-Methylene SAD, which can be purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Beta-Methylene SAD has been shown to have various applications in scientific research, particularly in the field of biochemistry. The compound has been used as a cross-linking agent for proteins and nucleic acids, allowing for the study of protein-protein and protein-DNA interactions. Additionally, beta-Methylene SAD has been used as a fluorescent probe for the detection of reactive oxygen species in cells, providing a valuable tool for studying oxidative stress and its role in various diseases.
Propiedades
Número CAS |
151868-71-2 |
|---|---|
Nombre del producto |
beta-Methylene sad |
Fórmula molecular |
C20H27N7O13P2Se |
Peso molecular |
714.4 g/mol |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[(2R,3S,4R,5R)-5-(4-carbamoyl-1,3-selenazol-2-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]methyl]phosphinic acid |
InChI |
InChI=1S/C20H27N7O13P2Se/c21-16-10-18(24-4-23-16)27(5-25-10)20-14(31)12(29)9(40-20)2-38-42(35,36)6-41(33,34)37-1-8-11(28)13(30)15(39-8)19-26-7(3-43-19)17(22)32/h3-5,8-9,11-15,20,28-31H,1-2,6H2,(H2,22,32)(H,33,34)(H,35,36)(H2,21,23,24)/t8-,9-,11-,12-,13-,14-,15-,20-/m1/s1 |
Clave InChI |
BQVYVGJIUMNETO-HVIRUEHBSA-N |
SMILES isomérico |
C1=C(N=C([Se]1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(CP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
SMILES |
C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
SMILES canónico |
C1=C(N=C([Se]1)C2C(C(C(O2)COP(=O)(CP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)O)O)C(=O)N |
Otros números CAS |
151868-71-2 |
Sinónimos |
eta-methylene SAD beta-methylene selenazole-4-carboxamide adenine dinucleotide beta-SAD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[3,2-b]pyridine-2,3-dione](/img/structure/B136860.png)
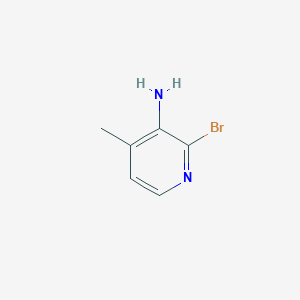
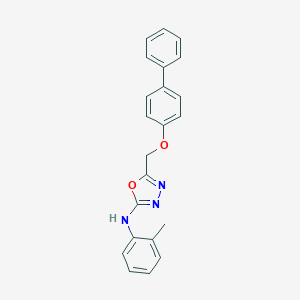
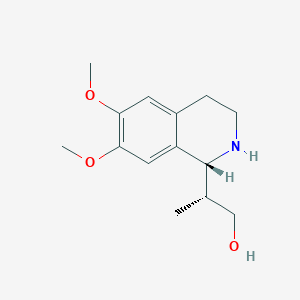

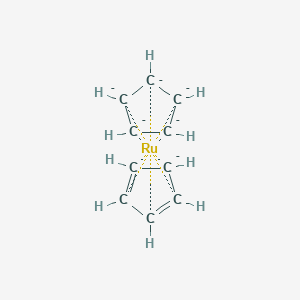
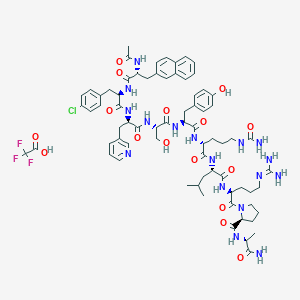
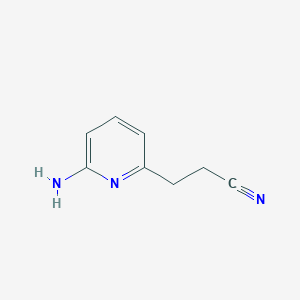
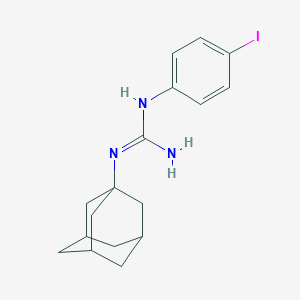
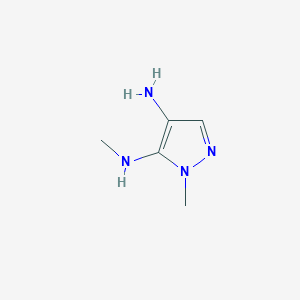
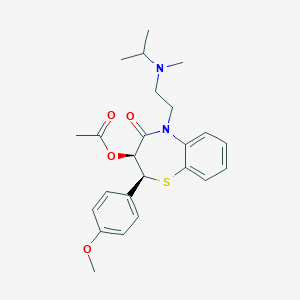
![Ethyl 4-[(3-nitropyridin-4-yl)amino]benzoate](/img/structure/B136884.png)
![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)
